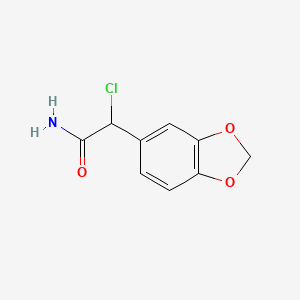

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of functionally substituted benzoxazoles, as described in the third paper, involves the formation of a chloromethyl group on the heterocycle, which could be a step in the synthesis of chloroacetamide derivatives . Additionally, the first paper discusses the synthesis of benzo heterocycles with oxadiazole rings, which, while not the same, shares some synthetic pathways that could be relevant, such as the formation of heterocyclic rings .

Molecular Structure Analysis

The molecular structure of this compound would include a benzodioxole ring system, which is a fused heterocycle containing oxygen atoms, and a chloroacetamide group. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. The second paper mentions the chlorination of heterocycles, which could be related to the introduction of the chloro group in the chloroacetamide moiety .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely include its behavior as an electrophile due to the presence of the chloroacetamide group. The second paper discusses the electrophilic chlorination of arenes and heterocycles, which could be analogous to reactions that this compound might undergo . The reactivity of the chloro group could be exploited in further chemical transformations or in the compound's interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The benzodioxole ring might confer some degree of rigidity to the molecule, affecting its conformation and, consequently, its physical properties such as solubility and melting point. The chloroacetamide group could make the compound a polar molecule, which would also affect its solubility in different solvents. The papers provided do not give specific details on the physical and chemical properties of this compound, but the general principles of organic chemistry and the properties of similar compounds can provide some insight .

Scientific Research Applications

Benzodioxoles in Scientific Research

Benzodioxoles, due to their aromatic structure containing a 1,3-benzodioxole moiety, are commonly studied for their potential biological activities. These compounds are significant in medicinal chemistry for their diverse pharmacological properties. For instance, natural function and structural modification studies of climacostol, a resorcinolic lipid featuring a benzene-1,3-diol structure, have shown its effectiveness as an antimicrobial and anticancer agent. This highlights the potential for designing novel analogues to enhance pharmacological properties (Buonanno et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide might interact with its targets, leading to changes in cell cycle progression and survival .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWISBHMAMTRHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604096 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873380-46-2 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)